molecular formula C12H12ClN3O3 B13681256 Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13681256
M. Wt: 281.69 g/mol
InChI Key: SYGVZNAGPCPFOW-UHFFFAOYSA-N
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Description

Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 5-chloro-2-methoxybenzoyl chloride with ethyl 1H-1,2,4-triazole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its triazole core and ester functionality, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H12ClN3O3

Molecular Weight

281.69 g/mol

IUPAC Name

ethyl 3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C12H12ClN3O3/c1-3-19-12(17)11-14-10(15-16-11)8-6-7(13)4-5-9(8)18-2/h4-6H,3H2,1-2H3,(H,14,15,16)

InChI Key

SYGVZNAGPCPFOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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